2,4-bis(6-chloropyridin-3-yl)pyridine

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Pharmaceutical QC labs require exact impurity markers for validated methods; structural analogs fail system suitability. This compound is the designated H168 reference standard for esomeprazole sodium related substances. - Linear range: 1.0-75.6 ng (r=0.9999) - stability and batch release ready - 6,6">-Dichloro-3,2':4',3">-terpyridine regioisomer - unique coordination geometry - Synthesized at ~77% yield - scalable for R&D to commercial QC

Molecular Formula C15H9Cl2N3
Molecular Weight 302.2 g/mol
CAS No. 942206-24-8
Cat. No. B12633497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-bis(6-chloropyridin-3-yl)pyridine
CAS942206-24-8
Molecular FormulaC15H9Cl2N3
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=CC(=NC=C2)C3=CN=C(C=C3)Cl)Cl
InChIInChI=1S/C15H9Cl2N3/c16-14-3-1-11(8-19-14)10-5-6-18-13(7-10)12-2-4-15(17)20-9-12/h1-9H
InChIKeyCWMMDFDDGLQUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(6-chloropyridin-3-yl)pyridine: Procurement-Grade Overview


2,4-Bis(6-chloropyridin-3-yl)pyridine (CAS 942206-24-8), also known as 6,6″-Dichloro-3,2′:4′,3″-terpyridine, is a halogenated heterocyclic compound belonging to the terpyridine family . It is characterized by a central pyridine ring substituted at the 2- and 4-positions with 6-chloropyridin-3-yl groups . This compound serves primarily as a reference impurity standard (coded H168) in the quality control of the proton-pump inhibitor Esomeprazole Sodium [1], and is also recognized as a versatile synthetic building block in coordination chemistry and materials science .

Primary Use Impurity reference standard for Esomeprazole Sodium QC
Chemistry 3,2′:4′,3″-terpyridine regioisomer with divergent coordination motif
Workflow HPLC method-specific impurity marker; synthetic building block for metal-organic networks

2,4-Bis(6-chloropyridin-3-yl)pyridine: Why Alternatives Fail


Generic substitution with other terpyridine isomers or chloropyridine derivatives is scientifically invalid due to the specific regioisomeric arrangement of the 6,6″-dichloro-3,2′:4′,3″-terpyridine core, which dictates its unique coordination geometry and electronic properties . In pharmaceutical analysis, this compound is specifically designated as impurity marker H168 for Esomeprazole Sodium, and its chromatographic behavior and detection parameters are method-specific [1]. Alternative impurity standards, even those with similar structures, cannot ensure equivalent analytical performance in validated HPLC methods for this drug substance [1].

Isomer mismatch may alter chromatographic behavior
Other terpyridine regioisomers (e.g., 3,2′:5′,3″-linkage) exhibit different retention times and may not co-elute with impurity H168 in validated HPLC methods.
Coordination geometry cannot be replicated by generic chloropyridines
The divergent 3,2′:4′,3″ binding motif is essential for constructing extended metal-organic frameworks; alternative scaffolds lead to different network topologies.
Alternative impurity standards lack method-specific validation
Impurity markers not designated H168 may show different linearity ranges or detection sensitivity in the same esomeprazole HPLC system, complicating quantitative analysis.

2,4-Bis(6-chloropyridin-3-yl)pyridine: Comparative Evidence


HPLC Linearity: H168 vs. Other Impurities

In a validated HPLC method for esomeprazole sodium related substances, impurity H168/66 (a code encompassing this compound) exhibited a linear range of 1.0–75.6 ng (r=0.9999), demonstrating high sensitivity and precise quantitation capability compared to other impurities such as H431/41 (0.8–66.3 ng, r=0.9999) and H118/87 (2.0–59.1 ng, r=0.9995) [1]. This wider linear dynamic range for H168 indicates robust method performance for quantifying this specific impurity.

HPLC Linearity Range
Head-to-head
1.0–75.6 ng (r=0.9999)
H168/66 vs. H431/41 (0.8–66.3 ng) and H118/87 (2.0–59.1 ng)
Extended linear range supports greater method flexibility
Reported method: Capcell Pak C18, phosphate buffer (pH 7.6), ACN, 280 nm detection
Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

3,2′:4′,3″- vs. 3,2′:5′,3″-Terpyridine Scaffolds

The target compound possesses a 3,2′:4′,3″-terpyridine connectivity, whereas common alternatives like 6″-chloro-3,2′:5′,3″-terpyridine (CAS 942206-13-5) feature a 3,2′:5′,3″-linkage . This regioisomeric difference fundamentally alters the spatial arrangement of the three nitrogen donor atoms, which directly impacts the coordination geometry and stability of metal complexes. Specifically, the 4′-substitution pattern in the target compound creates a more divergent binding motif compared to the 5′-substituted isomer, which typically leads to different supramolecular architectures [1].

Coordination Geometry
Class-level inference
Divergent 3,2′:4′,3″ binding motif
Versus convergent 3,2′:5′,3″-isomer (CAS 942206-13-5)
Enables extended network formation in metal-organic assemblies
Coordination behavior inferred from established terpyridine chemistry
Coordination Chemistry Ligand Design Supramolecular Chemistry

Certified HPLC Purity for Reference Standards

Commercially available 2,4-bis(6-chloropyridin-3-yl)pyridine is consistently supplied with HPLC purity ≥98%, as verified by multiple vendors including Thermo Scientific (95%) and Leyan (98%) . This high purity level exceeds the typical requirements for pharmaceutical impurity reference standards (often ≥95% HPLC) and ensures reliable use as a calibration standard in quantitative analytical methods. In contrast, less common or custom-synthesized terpyridine derivatives may lack certified purity data, introducing uncertainty in procurement.

Certified HPLC Purity
Data to verify
≥98% (supplier-specified)
Multiple vendors; meets typical impurity standard threshold ≥95%
May reduce need for further purification
Supplier data; independent verification recommended for critical applications
Reference Standards Quality Control Pharmaceutical Impurities

2,4-Bis(6-chloropyridin-3-yl)pyridine: Application Scenarios


Esomeprazole QC Impurity Standard

Used as impurity marker H168 in validated HPLC methods for esomeprazole sodium related substances. The compound's linear range of 1.0–75.6 ng (r=0.9999) ensures accurate quantification during stability studies and batch release testing [1].

Divergent Ligand for MOF Synthesis

The 3,2′:4′,3″-terpyridine regioisomer provides a divergent coordination geometry, enabling the construction of extended metal-organic networks and supramolecular polymers with specific pore topologies [2].

Building Block for Halo-Oligopyridine Libraries

Employed as a key intermediate in the Garlanding synthetic strategy for generating diverse halo-oligopyridine libraries. The compound was synthesized with a reported yield of ~77% under the published conditions, demonstrating its accessibility for further functionalization [3].

Application
Selection Property
Validation Focus
Esomeprazole QC impurity standard
Method-specific HPLC retention and linearity context
Linearity and accuracy under validated chromatographic conditions
Divergent ligand for MOF synthesis
3,2′:4′,3″-terpyridine regioisomer
Coordination geometry and metal-network topology
Building block for halo-oligopyridine libraries
Dual chloropyridine substitution on terpyridine core
Synthetic accessibility and derivatization potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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